Product packaging for 1-[3-(Methylsulfanyl)propyl]-1H-pyrrole(Cat. No.:CAS No. 50966-71-7)

1-[3-(Methylsulfanyl)propyl]-1H-pyrrole

Cat. No.: B8652357
CAS No.: 50966-71-7
M. Wt: 155.26 g/mol
InChI Key: UMRWNUKKSKEXHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(Methylsulfanyl)propyl]-1H-pyrrole is a synthetic pyrrole derivative intended for research and development use in laboratory settings. Pyrrole is a five-membered aromatic heterocycle with a nitrogen atom, known for its significant role in medicinal chemistry and natural products . The pyrrole scaffold is a fundamental structural component found in a vast array of biologically active molecules and is a privileged structure in the search for new antibacterial agents . This specific compound, featuring a methylsulfanylpropyl side chain, may be of interest as a chemical intermediate or building block for researchers working in organic synthesis and drug discovery. The methylsulfanyl (S-CH3) functional group can offer potential for further chemical modifications and may influence the compound's lipophilicity and electronic properties, which are critical parameters in optimizing drug-receptor interactions . Researchers are exploring pyrrole-based compounds to address the urgent global health challenge of antibacterial resistance . The pyrrole ring is a core structure in many natural antibiotics, such as the marinopyrroles and pyoluteorin, which exhibit potent activity against resistant pathogens like MRSA (Methicillin-resistant Staphylococcus aureus ) . Furthermore, the pyrrole heterocycle is a key building block for more complex macrocycles, including porphyrins found in heme and chlorophyll . This compound is supplied For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions in accordance with their institution's laboratory safety guidelines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13NS B8652357 1-[3-(Methylsulfanyl)propyl]-1H-pyrrole CAS No. 50966-71-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

50966-71-7

Molecular Formula

C8H13NS

Molecular Weight

155.26 g/mol

IUPAC Name

1-(3-methylsulfanylpropyl)pyrrole

InChI

InChI=1S/C8H13NS/c1-10-8-4-7-9-5-2-3-6-9/h2-3,5-6H,4,7-8H2,1H3

InChI Key

UMRWNUKKSKEXHP-UHFFFAOYSA-N

Canonical SMILES

CSCCCN1C=CC=C1

Origin of Product

United States

Synthetic Strategies and Methodologies for 1 3 Methylsulfanyl Propyl 1h Pyrrole

Precursor Synthesis and Derivatization

The assembly of 1-[3-(Methylsulfanyl)propyl]-1H-pyrrole relies on the efficient preparation of its constituent parts: the pyrrole (B145914) heterocycle and the functionalized side chain.

Synthesis of Pyrrole Core Structures

The foundational pyrrole ring can be synthesized through several classic and modern methods. The choice of method often depends on the desired substitution pattern on the pyrrole core. For the synthesis of the unsubstituted 1H-pyrrole, industrial methods often involve the reaction of furan (B31954) with ammonia (B1221849) over a solid acid catalyst. For laboratory-scale synthesis, several named reactions are of high importance.

The Paal-Knorr Pyrrole Synthesis is one of the most direct methods, involving the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine under neutral or weakly acidic conditions. organic-chemistry.orgwikipedia.orgrgmcet.edu.in The reaction proceeds by forming a di-imine intermediate, followed by cyclization and dehydration to yield the aromatic pyrrole ring. alfa-chemistry.com

The Knorr Pyrrole Synthesis provides a route to substituted pyrroles through the reaction of an α-amino-ketone with a compound containing an electron-withdrawing group (like a β-ketoester) alpha to a carbonyl group. wikipedia.orgechemi.com This method requires the in situ preparation of the α-amino-ketone, often from an oxime precursor, and utilizes catalysts like zinc in acetic acid. wikipedia.org

The Hantzsch Pyrrole Synthesis is another versatile method that involves the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone. wikipedia.orgquimicaorganica.org The mechanism involves the initial formation of an enamine, which then acts as a nucleophile, attacking the α-haloketone, followed by cyclization and dehydration to form the pyrrole. wikipedia.orgthieme-connect.com

Table 1: Comparison of Classical Pyrrole Synthesis Methods

Synthesis Method Key Reactants Typical Conditions Advantages
Paal-Knorr 1,4-Dicarbonyl, Ammonia/Primary Amine Neutral or weakly acidic (e.g., acetic acid) organic-chemistry.org High yields, simple, direct rgmcet.edu.in
Knorr α-Amino-ketone, β-Ketoester Reductive conditions (e.g., Zn, acetic acid) wikipedia.org Access to highly functionalized pyrroles
Hantzsch β-Ketoester, α-Haloketone, Ammonia/Amine Often requires heating wikipedia.org Good for synthesizing polysubstituted pyrroles nih.gov

Preparation of the 3-(Methylsulfanyl)propyl Side Chain

The synthesis of the electrophilic side chain precursor is critical. A common and effective precursor for N-alkylation is an alkyl halide, such as 1-bromo-3-(methylsulfanyl)propane . This intermediate can be synthesized through a straightforward nucleophilic substitution. A common starting material is 1,3-dibromopropane (B121459) . By reacting 1,3-dibromopropane with one equivalent of sodium thiomethoxide (NaSMe), a selective monosubstitution can be achieved, yielding the desired 1-bromo-3-(methylsulfanyl)propane. Careful control of stoichiometry is necessary to minimize the formation of the disubstituted byproduct, 1,3-bis(methylsulfanyl)propane.

An alternative route to a similar precursor, 1-chloro-3-(methylsulfanyl)propane , could start from the hydrobromination of allyl chloride to form 1-bromo-3-chloropropane, followed by substitution with sodium thiomethoxide. google.com

N-Alkylation Approaches for Pyrrole Ring Functionalization

With the pyrrole core and the alkylating side chain in hand, the key step is the formation of the nitrogen-carbon bond.

Direct N-Alkylation Methods

The most common strategy for the N-alkylation of pyrrole involves a direct nucleophilic substitution reaction. Pyrrole is weakly acidic (pKa ≈ 17.5), and its N-H proton can be removed by a suitable base to form the nucleophilic pyrrolide anion. This anion then readily reacts with an electrophilic side chain, such as 1-bromo-3-(methylsulfanyl)propane.

The choice of base and solvent is crucial for the success of this reaction. Strong bases like sodium hydride (NaH) are highly effective and are typically used in aprotic polar solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). nih.govnih.gov The use of NaH ensures complete deprotonation of the pyrrole, leading to a clean and efficient reaction. Other base/solvent systems, such as potassium hydroxide (B78521) (KOH) in dimethyl sulfoxide (B87167) (DMSO), have also been employed.

Table 2: Typical Conditions for Direct N-Alkylation of Pyrrole

Base Solvent Temperature Key Features
Sodium Hydride (NaH) DMF 0 °C to room temp. Highly efficient, irreversible deprotonation nih.gov
Sodium Hydride (NaH) THF 0 °C to room temp. Good for substrates sensitive to DMF nih.gov
Potassium Hydroxide (KOH) DMSO Room temp. Strong base system, good for solubility
Potassium Carbonate (K₂CO₃) Acetone/Acetonitrile Reflux Milder conditions, suitable for sensitive substrates

Alternative N-Substitution Protocols

Beyond direct alkylation with a pre-formed electrophile, other methods can achieve N-functionalization. The Mitsunobu reaction provides a powerful alternative for forming C-N bonds. organic-chemistry.org This reaction allows for the coupling of a nucleophile (pyrrole) with a primary or secondary alcohol—in this case, 3-(methylsulfanyl)propan-1-ol —under mild conditions. The reaction is mediated by a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). rsc.org A key advantage of the Mitsunobu reaction is that it often proceeds with a clean inversion of stereochemistry at the alcohol carbon, although this is not relevant for the specific target compound. While effective, this method can be more expensive and generate stoichiometric amounts of phosphine oxide and hydrazine (B178648) byproducts, which can complicate purification. acs.org

Incorporation of the Thioether Linkage

A divergent synthetic strategy involves forming the N-C bond first, followed by the introduction of the methylsulfanyl group. This approach offers flexibility and can be advantageous if the thioether functionality is incompatible with earlier reaction steps.

In this pathway, pyrrole is first N-alkylated with a bifunctional reagent, such as 1,3-dibromopropane or 1-bromo-3-chloropropane. researchgate.net Using the direct N-alkylation conditions described previously (e.g., NaH in DMF), pyrrole can be selectively mono-alkylated to produce the intermediate 1-(3-bromopropyl)-1H-pyrrole .

This halo-functionalized pyrrole derivative then serves as a substrate for a second nucleophilic substitution reaction. Treatment of 1-(3-bromopropyl)-1H-pyrrole with a sulfur nucleophile, such as sodium thiomethoxide (NaSMe) or sodium methanethiolate, results in the displacement of the terminal bromide to form the desired thioether linkage, completing the synthesis of this compound. This two-step approach allows for the late-stage introduction of the thioether, which can be useful in constructing a library of analogs with different sulfur-based functionalities.

Strategies for Carbon-Sulfur Bond Formation

The formation of the carbon-sulfur bond in the methylsulfanylpropyl moiety is a critical step. This thioether linkage (C-S-C) can be constructed using several established organosulfur chemistry methods. Given that the sulfur atom is attached to an sp³-hybridized carbon in the propyl chain, nucleophilic substitution reactions are among the most direct and widely employed strategies.

One of the most common approaches involves the reaction of a sulfur-based nucleophile, such as a thiolate, with an appropriate alkyl electrophile. For the synthesis of the -(CH2)3SCH3 side chain, this typically involves sodium thiomethoxide (NaSMe) as the nucleophile. The corresponding electrophile would be a propyl chain bearing a suitable leaving group (e.g., a halide like bromide or a sulfonate like tosylate).

Transition-metal-catalyzed cross-coupling reactions represent a more modern and versatile strategy for C–S bond formation. thieme-connect.de While often applied to the formation of aryl thioethers (Csp²–S bonds), developments in catalyst systems have extended their utility. organic-chemistry.org Palladium- and nickel-based catalysts are particularly effective. For instance, a nickel-catalyzed coupling of an alkyl halide with a thiol could be envisioned. thieme-connect.de Mechanistic studies suggest these reactions often proceed through a Ni(0)/Ni(II) catalytic cycle. thieme-connect.de

A summary of potential C-S bond formation strategies is presented below.

Method Sulfur Source (Nucleophile) Alkyl Substrate (Electrophile) Typical Conditions Advantages
Nucleophilic Substitution (SN2)Sodium thiomethoxide (NaSMe)3-Halopropyl derivative (e.g., R-Br)Polar aprotic solvent (e.g., DMF, Acetone)High efficiency, cost-effective, readily available reagents
Metal-Catalyzed Cross-CouplingMethanethiol (CH3SH)3-Halopropyl derivative (e.g., R-Br)Pd or Ni catalyst, base (e.g., NaOtBu)Broad functional group tolerance, milder conditions possible

Integration of the Alkylsulfide Moiety into the Propyl Chain

The assembly of the final target molecule, this compound, can be achieved by two primary retrosynthetic approaches: a convergent strategy where the side chain is synthesized first, or a sequential strategy where the side chain is modified after its attachment to the pyrrole ring.

Convergent Strategy: Pre-formation of the Side-Chain Amine

This approach involves first synthesizing the key intermediate, 3-(methylsulfanyl)propan-1-amine. This can be accomplished by reacting 3-chloropropan-1-amine hydrochloride with sodium thiomethoxide. The resulting amine, now containing the complete thioether side chain, is then used to construct the pyrrole ring.

The most common method for forming the N-substituted pyrrole ring from a primary amine is the Paal-Knorr synthesis. uctm.edu This reaction involves the condensation of the primary amine with a 1,4-dicarbonyl compound, such as 2,5-hexanedione (B30556) or its equivalent, 2,5-dimethoxytetrahydrofuran, typically under acidic catalysis. uctm.eduorganic-chemistry.org

Sequential Strategy: Post-Modification of an N-Substituted Pyrrole

Alternatively, the pyrrole ring can be formed first with a propyl side chain that is later functionalized with the methylsulfanyl group. This pathway begins with the N-alkylation of pyrrole itself or the Paal-Knorr synthesis using an amine with a functional handle, such as 3-bromopropan-1-amine or 3-aminopropan-1-ol.

If starting with 1-(3-bromopropyl)-1H-pyrrole, the final thioether can be introduced via a nucleophilic substitution reaction with sodium thiomethoxide. If starting with 1-(3-hydroxypropyl)-1H-pyrrole, the hydroxyl group would first need to be converted into a better leaving group (e.g., a tosylate or mesylate) before reaction with the thiolate.

Strategy Key Intermediate 1 Key Intermediate 2 Reaction to form Pyrrole Reaction to form Thioether
Convergent 3-(Methylsulfanyl)propan-1-amine2,5-HexanedionePaal-Knorr condensationPerformed prior to pyrrole synthesis
Sequential 1-(3-Bromopropyl)-1H-pyrroleSodium thiomethoxidePerformed prior to thioether synthesisNucleophilic substitution (SN2)

Mechanistic Investigations of Key Synthetic Steps

The primary reaction for constructing the N-substituted pyrrole ring in this context is the Paal-Knorr synthesis. The mechanism of this acid-catalyzed reaction has been well-studied. uctm.edu It proceeds through a series of condensation and cyclization steps.

Amine Addition: The reaction initiates with the nucleophilic attack of the primary amine, 3-(methylsulfanyl)propan-1-amine, on one of the protonated carbonyl carbons of the 1,4-dicarbonyl compound (e.g., 2,5-hexanedione). This step forms a hemiaminal intermediate. uctm.edu

Dehydration and Imine Formation: The hemiaminal readily loses a molecule of water to form an N-substituted imine (a Schiff base).

Intramolecular Cyclization: The remaining amino group attacks the second carbonyl group in an intramolecular fashion, leading to a five-membered cyclic hemiaminal derivative, 2,5-dihydroxytetrahydropyrrole. uctm.edu

Final Dehydration: A final, double dehydration of this cyclic intermediate, driven by the formation of the stable aromatic pyrrole ring, yields the final product, this compound.

In the sequential strategy, the key step of introducing the sulfur moiety is the nucleophilic substitution reaction. The reaction of 1-(3-bromopropyl)-1H-pyrrole with sodium thiomethoxide proceeds via a classic SN2 mechanism. The thiomethoxide ion acts as a potent nucleophile, attacking the carbon atom bonded to the bromine, displacing the bromide ion in a single, concerted step.

Catalytic Systems in the Synthesis of N-Substituted Pyrroles with Thioether Branches

The efficiency of the Paal-Knorr synthesis, a cornerstone for preparing the target molecule, can be significantly enhanced by various catalytic systems. These catalysts function primarily by activating the dicarbonyl compound towards nucleophilic attack by the amine.

Lewis and Brønsted Acid Catalysis: Protic acids or Lewis acids are traditionally used. uctm.edu More recently, a range of milder and more efficient catalysts have been developed. These include:

Metal Salts: Magnesium iodide etherate (MgI2) and iron(III) chloride have been shown to catalyze the reaction effectively. uctm.eduorganic-chemistry.org

Heterogeneous Catalysts: Solid-supported catalysts offer advantages in terms of separation and reusability. Alumina-based materials, such as CATAPAL 200, which possess a high percentage of Brønsted acid sites, are highly efficient for promoting the condensation and dehydration steps under solvent-free conditions. mdpi.com Silica-supported bismuth(III) chloride (BiCl3/SiO2) is another effective heterogeneous Lewis acid catalyst. mdpi.com

Organocatalysis: Metal-free catalytic systems have gained traction as environmentally benign alternatives.

Urea-based systems: A deep eutectic mixture of choline (B1196258) chloride and urea (B33335) can act as both the solvent and the catalyst, activating the carbonyl group through hydrogen bonding. nih.gov

Biomolecules: Vitamin B1 has been identified as a practical and eco-friendly organocatalyst for Paal-Knorr pyrrole synthesis. nih.gov

Transition Metal Catalysis: While the Paal-Knorr reaction is the most direct route, other methods for C-N bond formation exist. Iridium-catalyzed syntheses that link secondary alcohols and amino alcohols have been developed as a sustainable route to pyrroles, eliminating hydrogen gas as the only byproduct. nih.gov Palladium-catalyzed C-H functionalization offers another advanced strategy for modifying pyrrole rings, though it is less direct for the synthesis of simple N-alkyl pyrroles. researchgate.net

A summary of representative catalytic systems is provided below.

Catalyst Type Specific Example Proposed Role Typical Conditions Reference
Heterogeneous AcidCATAPAL 200 (Alumina)Brønsted acid sites protonate carbonyls60 °C, solvent-free, 45 min mdpi.com
Lewis AcidMgI2 etherateActivates carbonyl groupNot specified uctm.edu
OrganocatalystCholine chloride/UreaActivates carbonyl via H-bonding80 °C, 12-24 hours nih.gov
Transition MetalIridium ComplexDehydrogenative couplingMild conditions nih.gov

Chemical Reactivity and Transformation Pathways of 1 3 Methylsulfanyl Propyl 1h Pyrrole

Reactivity of the Pyrrole (B145914) Nucleus

The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. The nitrogen atom's lone pair of electrons is delocalized into the five-membered ring, significantly increasing its nucleophilicity compared to benzene. The N-propylthioether substituent is primarily an electron-donating group through induction, which further activates the ring towards substitution. However, its steric bulk can influence the regioselectivity of these reactions.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a hallmark of pyrrole chemistry. Due to the activating nature of the ring nitrogen, these reactions typically proceed under milder conditions than those required for benzene. For N-substituted pyrroles, substitution preferentially occurs at the C2 and C5 positions (α-positions), as the cationic intermediate (arenium ion) is better stabilized by resonance involving the nitrogen atom. Substitution at the C3 and C4 positions (β-positions) is less favored. The 1-propyl substituent is not expected to exert a strong electronic directing effect, but its size may introduce some steric hindrance, potentially favoring substitution at the C5 position over the C2 position, which is closer to the substituent.

Several key EAS reactions are anticipated to occur on the pyrrole nucleus of 1-[3-(Methylsulfanyl)propyl]-1H-pyrrole:

Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) onto the pyrrole ring, typically at the α-position. The Vilsmeier reagent, generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), is a mild electrophile suitable for reactive heterocycles. rsc.orgorganic-chemistry.orgijpcbs.comnih.gov For 1-alkylpyrroles, formylation predominantly yields the 2-formyl derivative, though the ratio of α- to β-formylation can be influenced by steric factors. rsc.org

Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) and is another important C-C bond-forming reaction. It is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃). nih.govorganic-chemistry.orgmasterorganicchemistry.com The regioselectivity of Friedel-Crafts acylation on N-substituted pyrroles can be complex and dependent on the reaction conditions and the specific Lewis acid used. nih.gov While acylation often favors the 2-position, stronger Lewis acids can sometimes promote substitution at the 3-position. nih.gov

Halogenation: Pyrroles react readily with halogens (Cl₂, Br₂, I₂). The high reactivity of the pyrrole ring often leads to polysubstitution and polymerization, necessitating mild halogenating agents and controlled conditions to achieve selective monohalogenation.

A summary of expected products from these reactions is presented below.

Reaction Reagents Expected Major Product
Vilsmeier-HaackDMF, POCl₃This compound-2-carbaldehyde
Friedel-Crafts AcylationRCOCl, AlCl₃2-Acyl-1-[3-(Methylsulfanyl)propyl]-1H-pyrrole
HalogenationX₂ (e.g., Br₂)2-Halo-1-[3-(Methylsulfanyl)propyl]-1H-pyrrole

Radical Reactivity of the Pyrrole Ring

While less common than electrophilic substitution, the pyrrole ring can participate in radical reactions. Radical substitution on pyrroles can be initiated by radical initiators or photochemically. wikipedia.orgucsb.edulibretexts.orgsavemyexams.commasterorganicchemistry.com The position of radical attack is influenced by the stability of the resulting radical intermediate. For N-alkylpyrroles, radical arylation has been shown to occur selectively at the C2 position. This suggests that a radical attack on this compound would likely also favor the α-positions.

Reactivity of the Thioether Moiety

The sulfur atom in the methylsulfanylpropyl side chain is a key site of reactivity. Its lone pairs of electrons make it nucleophilic and susceptible to oxidation. It can also act as a ligand, coordinating to metal centers.

Oxidation Reactions of the Sulfide (B99878) Group

The thioether group can be selectively oxidized to a sulfoxide (B87167) and further to a sulfone. This transformation significantly alters the polarity and chemical properties of the side chain. A variety of oxidizing agents can be employed to achieve this, with the choice of reagent and reaction conditions determining the final oxidation state.

Oxidation to Sulfoxide: Mild oxidizing agents are used to convert the sulfide to the corresponding sulfoxide. Hydrogen peroxide (H₂O₂) is a common and environmentally friendly oxidant for this purpose. researchgate.netresearchgate.netrsc.orgnih.gov The reaction can be performed under transition-metal-free conditions, often in the presence of an acid catalyst. nih.gov Other reagents like sodium periodate (B1199274) (NaIO₄) are also effective.

Oxidation to Sulfone: Stronger oxidizing agents or more forcing conditions are required to oxidize the sulfide or sulfoxide to the sulfone. Using an excess of hydrogen peroxide, often in the presence of a catalyst or at elevated temperatures, can lead to the formation of the sulfone. researchgate.netrsc.org Other powerful oxidants include potassium permanganate (B83412) (KMnO₄) and meta-chloroperoxybenzoic acid (m-CPBA).

The expected oxidation products are detailed in the table below.

Oxidation State Reagents Product
SulfoxideH₂O₂ (1 equiv)1-[3-(Methylsulfinyl)propyl]-1H-pyrrole
SulfoneH₂O₂ (excess), catalyst1-[3-(Methylsulfonyl)propyl]-1H-pyrrole

Coordination Chemistry of the Thioether Sulfur

The sulfur atom of the thioether is a soft Lewis base and can coordinate to a variety of soft and borderline transition metal ions, such as Pd(II), Pt(II), Ag(I), Cu(I), and Rh(I). wikipedia.orgscholaris.caacs.orgucj.org.ua The propyl chain provides flexibility, allowing the thioether to act as a monodentate or potentially a bidentate ligand if another coordinating site is present on the pyrrole ring or introduced through substitution. The pyrrole nitrogen, being part of an aromatic system, is generally a poor coordinator. However, functionalization of the pyrrole ring could introduce additional donor atoms, creating a chelating ligand. The formation of such metal complexes can influence the reactivity of both the pyrrole ring and the thioether group.

Intermolecular and Intramolecular Interactions

The structure of this compound allows for various non-covalent interactions that influence its physical properties and molecular recognition capabilities.

Intermolecular Interactions: The molecule possesses both polar (pyrrole ring, thioether) and nonpolar (propyl chain) regions. This amphiphilic character suggests that it can engage in a range of intermolecular forces. Dipole-dipole interactions are expected due to the polar nature of the C-N and C-S bonds. Van der Waals forces, specifically London dispersion forces, will be significant, particularly due to the flexible alkyl chain. In the solid state, the packing of these molecules would be influenced by a combination of these forces, aiming to maximize favorable interactions. mdpi.comresearchgate.netrsc.org

Role of the N-Substituent in Influencing Pyrrole Reactivity

The 3-(methylsulfanyl)propyl group attached to the nitrogen atom of the pyrrole ring plays a crucial role in modulating its reactivity. N-substitution in pyrroles can influence the reactivity in several ways:

Electronic Effects: Alkyl groups, such as the propyl chain in the substituent, are generally electron-donating. This increases the electron density of the pyrrole ring, further enhancing its reactivity towards electrophiles compared to unsubstituted pyrrole. The sulfur atom in the thioether group can also influence the electronic environment, though its effect is more complex, potentially involving both inductive and resonance effects.

Steric Hindrance: The N-substituent can sterically hinder the approach of reagents to the nitrogen atom and the adjacent carbon atoms (C2 and C5 positions). However, the flexibility of the propyl chain in this compound likely minimizes significant steric hindrance at the ring carbons.

Directing Effects: Electrophilic substitution on the pyrrole ring typically occurs at the C2 (alpha) position due to the greater stability of the resulting cationic intermediate. uobaghdad.edu.iqumich.edu The N-substituent generally does not change this preference, although the ratio of C2 to C3 (beta) substitution can be influenced by the nature of the substituent and the reaction conditions. umich.edu For N-alkylpyrroles, substitution is predominantly at the α-position. umich.edu

Factor Influence of the 3-(Methylsulfanyl)propyl Substituent
Electronic The alkyl portion of the substituent is electron-donating, which increases the electron density of the pyrrole ring and enhances its reactivity towards electrophiles.
Steric The flexible propyl chain is not expected to provide significant steric hindrance at the pyrrole ring's carbon atoms.
Directing Electrophilic attack is predicted to preferentially occur at the C2 and C5 positions of the pyrrole ring.

Synergistic Effects Between Pyrrole and Thioether Functional Groups

The presence of both a pyrrole ring and a thioether group within the same molecule can lead to synergistic or cooperative effects in its chemical reactivity. The thioether's sulfur atom possesses lone pairs of electrons, making it a potential nucleophilic center and a site for oxidation. This can lead to reactions that might not be observed in simple N-alkylpyrroles. For instance, the thioether can be oxidized to a sulfoxide or a sulfone, which would significantly alter the electronic properties of the N-substituent and, consequently, the reactivity of the pyrrole ring.

Furthermore, the thioether group could potentially coordinate to metal catalysts, influencing the outcome of metal-mediated reactions involving the pyrrole ring. The interaction between these two functional groups can thus provide pathways for more complex chemical transformations. The addition of heterocyclic moieties to a pyrrole scaffold has been noted to potentially increase bioactivity and produce synergistic effects. nih.gov

Polymerization Behavior of the N-Substituted Pyrrole

N-substituted pyrroles can undergo polymerization to form conductive polymers. mdpi.com The polymerization of this compound can be achieved through electrochemical or chemical oxidative methods.

Electrochemical Polymerization Mechanisms

Electrochemical polymerization is a common method for preparing polypyrrole films. researchgate.netrsc.org The process involves the oxidation of the monomer at an electrode surface to form radical cations. nih.gov These radical cations then couple to form dimers, which are further oxidized and coupled to propagate the polymer chain.

The general mechanism for the electrochemical polymerization of pyrrole involves:

Oxidation of the monomer: The pyrrole monomer is oxidized at the anode to form a radical cation.

Dimerization: Two radical cations couple, typically at the C2 and C5 positions, to form a dimer with the elimination of two protons.

Propagation: The dimer is oxidized and couples with another radical cation, leading to the growth of the polymer chain.

The N-substituent in this compound can affect this process. While N-substitution can lead to polymers with a more regular structure, it can also hinder the polymerization process and may reduce the conductivity of the resulting polymer compared to unsubstituted polypyrrole. mdpi.commaynoothuniversity.ie

Chemical Oxidative Polymerization Pathways

Chemical oxidative polymerization involves the use of a chemical oxidizing agent, such as ammonium (B1175870) persulfate or iron(III) chloride, to initiate the polymerization of the monomer in a solution. scirp.orgresearchgate.net The mechanism is similar to electrochemical polymerization, involving the formation of radical cations that subsequently couple. researchgate.net

The choice of oxidant and reaction conditions can influence the properties of the resulting polymer. For this compound, the thioether group might also interact with the oxidizing agent, potentially leading to side reactions or influencing the polymerization pathway.

Influence of Steric and Electronic Factors from the N-Substituent on Polymerization

The 3-(methylsulfanyl)propyl substituent has a significant impact on the polymerization process and the properties of the resulting polymer.

Electronic Factors: The electron-donating nature of the alkyl chain can lower the oxidation potential of the monomer, potentially facilitating polymerization. However, the presence of the thioether group might also influence the electronic properties and the stability of the intermediate radical cations.

Factor Influence on Polymerization of this compound
Electronic The electron-donating alkyl group may lower the monomer's oxidation potential.
Steric The bulk of the substituent can impact the coupling of monomer units and the planarity of the resulting polymer, potentially lowering its conductivity.

Advanced Spectroscopic Characterization Methodologies for 1 3 Methylsulfanyl Propyl 1h Pyrrole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique used to determine the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

Proton (¹H) NMR Analysis

Proton NMR (¹H NMR) spectroscopy would be utilized to identify the number and types of hydrogen atoms present in the 1-[3-(Methylsulfanyl)propyl]-1H-pyrrole molecule. The expected ¹H NMR spectrum would show distinct signals for the protons on the pyrrole (B145914) ring and the propyl chain. The chemical shifts (δ) of these protons, their splitting patterns (multiplicity), and their integration values would provide crucial information about their connectivity.

A hypothetical data table for the ¹H NMR analysis is presented below:

ProtonsChemical Shift (ppm)MultiplicityIntegration
Pyrrole H-2, H-5(Expected)Triplet2H
Pyrrole H-3, H-4(Expected)Triplet2H
N-CH₂(Expected)Triplet2H
CH₂-S(Expected)Triplet2H
CH₂ (middle)(Expected)Multiplet2H
S-CH₃(Expected)Singlet3H

Carbon-13 (¹³C) NMR Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy would be employed to determine the number and types of carbon atoms in the molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum.

A hypothetical data table for the ¹³C NMR analysis is presented below:

Carbon AtomChemical Shift (ppm)
Pyrrole C-2, C-5(Expected)
Pyrrole C-3, C-4(Expected)
N-CH₂(Expected)
CH₂-S(Expected)
CH₂ (middle)(Expected)
S-CH₃(Expected)

Two-Dimensional NMR Techniques (e.g., COSY, HSQC)

Two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be essential for unambiguously assigning the proton and carbon signals. A COSY spectrum would reveal correlations between coupled protons, helping to establish the connectivity within the propyl chain and the pyrrole ring. An HSQC spectrum would show correlations between directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Studies

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) would be a suitable technique for analyzing the volatile compound this compound. The gas chromatograph would separate the compound from any impurities, and the mass spectrometer would then generate a mass spectrum. The molecular ion peak in the mass spectrum would confirm the molecular weight of the compound. The fragmentation pattern, which results from the breakdown of the molecule in the mass spectrometer, would provide valuable structural information.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. While this compound is amenable to GC-MS, ESI-MS could also be employed, particularly for confirming the molecular weight with high accuracy. In ESI-MS, the compound is typically protonated to form a pseudomolecular ion [M+H]⁺, which is then detected by the mass analyzer.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule by probing its characteristic vibrational modes.

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule as a function of wavenumber. The resulting spectrum provides a unique fingerprint of the molecule, with specific peaks corresponding to the vibrational frequencies of its bonds. For this compound, the FTIR spectrum can be interpreted by assigning characteristic absorption bands to its distinct structural components: the pyrrole ring, the N-propyl chain, and the methylsulfanyl group.

The analysis of the FTIR spectrum of this compound would reveal several key absorption bands. The vibrations associated with the pyrrole ring are expected to be prominent. These include C-H stretching vibrations typically observed in the region of 3100-3000 cm⁻¹, and C-N stretching vibrations within the ring appearing around 1400-1300 cm⁻¹. The C=C stretching vibrations of the pyrrole ring are expected to produce absorption bands in the 1600-1450 cm⁻¹ region.

The N-propyl substituent introduces characteristic aliphatic C-H stretching and bending vibrations. The asymmetric and symmetric stretching vibrations of the CH₂ and CH₃ groups are anticipated in the 2960-2850 cm⁻¹ range. Furthermore, scissoring and rocking vibrations of the CH₂ groups would likely appear around 1470-1450 cm⁻¹ and 725-720 cm⁻¹, respectively.

The presence of the methylsulfanyl (-S-CH₃) group can be identified by its characteristic vibrational modes. The C-S stretching vibration is expected to produce a weak to medium absorption band in the 700-600 cm⁻¹ region. The S-CH₃ group also exhibits a characteristic rocking vibration, which can be observed around 965-955 cm⁻¹.

A summary of the expected FTIR absorption bands for this compound is presented in the interactive data table below.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional Group
3100-3000C-H stretchingPyrrole ring
2960-2850C-H stretchingPropyl chain (CH₂, CH₃)
1600-1450C=C stretchingPyrrole ring
1470-1450C-H bending (scissoring)Propyl chain (CH₂)
1400-1300C-N stretchingPyrrole ring
965-955CH₃ rockingMethylsulfanyl group
725-720C-H rockingPropyl chain (CH₂)
700-600C-S stretchingThioether

Electronic Spectroscopy for Conjugation and Electronic Transitions

Electronic spectroscopy provides insights into the electronic structure of a molecule by examining the transitions of electrons between different energy levels upon absorption of ultraviolet or visible light.

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. The absorption of UV-Vis radiation promotes electrons from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) is indicative of the energy difference between these orbitals and is influenced by the extent of conjugation and the presence of various chromophores and auxochromes within the molecule.

For this compound, the primary chromophore is the pyrrole ring. Pyrrole itself exhibits strong absorption in the UV region due to π → π* electronic transitions. The N-substitution with a propyl chain is expected to have a minor effect on the position of the main absorption band. N-alkylated pyrroles typically show a strong absorption band around 200-210 nm.

The methylsulfanyl group, a thioether, can act as an auxochrome. Thioethers generally exhibit weak absorption bands in the UV region corresponding to n → σ* transitions of the non-bonding electrons on the sulfur atom. These transitions are typically observed around 200-220 nm. In the case of this compound, this absorption may overlap with the stronger π → π* transition of the pyrrole ring.

The electronic absorption spectrum of this compound is therefore predicted to be dominated by the π → π* transition of the pyrrole ring, with a potential shoulder or broadening of the main absorption peak due to the n → σ* transition of the thioether group. The expected electronic transitions and their corresponding approximate λmax values are summarized in the interactive data table below.

Wavelength (λmax) (nm)Electronic TransitionChromophore/Group
~200-210π → πPyrrole ring
~200-220n → σThioether (-S-)

Computational Chemistry and Theoretical Studies of 1 3 Methylsulfanyl Propyl 1h Pyrrole

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of 1-[3-(Methylsulfanyl)propyl]-1H-pyrrole. These methods allow for a detailed examination of the molecule's stability and electronic landscape.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for studying molecules of this size. youtube.com DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms, a process known as geometry optimization. youtube.comscispace.com For this compound, DFT methods, such as B3LYP combined with a basis set like 6-31G(d), can predict key structural parameters. researchgate.netnih.gov

The geometry optimization process systematically adjusts the positions of the atoms to find the lowest energy conformation on the potential energy surface. youtube.com This provides data on bond lengths, bond angles, and dihedral angles. For instance, the planarity of the pyrrole (B145914) ring and the orientation of the alkylsulfide side chain would be determined. Furthermore, DFT calculations yield predictions of the molecule's total electronic energy, which is a crucial indicator of its thermodynamic stability. researchgate.net By comparing the energies of different isomers or conformers, the most stable form can be identified.

Table 1: Predicted Geometric Parameters for this compound using DFT (B3LYP/6-31G(d)) (Note: The following data is representative and based on typical values for N-alkylpyrroles and alkyl sulfides, as specific literature data for this compound is unavailable.)

ParameterPredicted Value
Pyrrole Ring
N1-C2 Bond Length~1.38 Å
C2-C3 Bond Length~1.39 Å
C3-C4 Bond Length~1.42 Å
N1-C5 Bond Length~1.38 Å
C-N-C Bond Angle~109°
Alkylsulfide Side Chain
N1-C(propyl) Bond Length~1.47 Å
C-S Bond Length~1.82 Å
S-C(methyl) Bond Length~1.81 Å
C-S-C Bond Angle~99°

Ab initio methods are a class of quantum chemistry methods based on first principles, without the inclusion of experimental data. mpg.de These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide a more accurate description of the electronic structure than DFT, albeit at a higher computational expense. researchgate.netnih.gov

For this compound, ab initio calculations can be used to refine the geometry obtained from DFT and to provide a more precise prediction of the molecule's electronic properties. documentsdelivered.com This includes the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the dipole moment. mdpi.org The HOMO-LUMO gap is a particularly important parameter, as it provides an indication of the molecule's chemical reactivity and its electronic excitation energies. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Conformational Analysis of the Alkylsulfide Side Chain

The flexibility of the 3-(methylsulfanyl)propyl side chain gives rise to multiple possible conformations, each with a different spatial arrangement and energy. nih.gov Conformational analysis aims to identify the most stable conformers and the energy barriers to rotation around the single bonds in the side chain. nih.gov

The rotation around the N-CH₂, CH₂-CH₂, CH₂-S, and S-CH₃ bonds will lead to various staggered and eclipsed conformations. The relative energies of these conformers are influenced by steric hindrance and intramolecular interactions. mdpi.com For example, gauche interactions between bulky groups will be energetically unfavorable. Theoretical calculations can map out the potential energy surface as a function of the dihedral angles of the side chain, revealing the low-energy conformations. The thioether linkage introduces its own conformational preferences, with the C-S-C bond angle typically being around 99°. masterorganicchemistry.com The presence of the lone pairs on the sulfur atom can also influence the local conformation and interactions with neighboring parts of the molecule.

Theoretical Studies on Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for elucidating the step-by-step pathways of chemical reactions, including the formation of this compound and its potential polymerization.

The synthesis of this compound typically involves the N-alkylation of pyrrole. organic-chemistry.org This reaction proceeds through the deprotonation of pyrrole to form the pyrrolide anion, which then acts as a nucleophile. iust.ac.iruobaghdad.edu.iq The pyrrolide anion attacks the electrophilic carbon of an alkylating agent, in this case, a 3-(methylsulfanyl)propyl halide.

Pyrrole and its derivatives can undergo oxidative polymerization to form conductive polymers like polypyrrole. wikipedia.org The presence of the 1-[3-(Methylsulfanyl)propyl] substituent can influence the polymerization process. mdpi.com Theoretical studies can shed light on the initiation and propagation steps of this polymerization.

The initiation of polymerization is believed to involve the oxidation of the pyrrole monomer to form a radical cation. nih.gov Computational methods can be used to calculate the oxidation potential of this compound and to study the structure and stability of the resulting radical cation. The subsequent propagation steps involve the coupling of these radical cations to form dimers, trimers, and eventually the polymer chain. diva-portal.orgresearchgate.net Theoretical modeling can be used to investigate the preferred coupling positions (e.g., between the 2 and 5 positions of the pyrrole rings) and the energetics of the chain growth. polimi.it The alkylsulfide side chain may sterically hinder the polymerization process or influence the electronic properties of the resulting polymer.

Ligand-Metal Interaction Modeling

The structure of this compound features two potential coordination sites for metal ions: the nitrogen atom of the pyrrole ring and the sulfur atom of the methylsulfanyl group. Computational modeling is essential for predicting which site is more favorable for binding and how the molecule behaves as a ligand.

Theoretical studies suggest that the nature of the metal ion is a key factor in determining the coordination mode. The sulfur atom, with its soft donor properties, is predicted to be the primary binding site for soft transition metals such as copper(II), palladium(II), and platinum(II). In contrast, harder metal ions would have a lower affinity for the soft sulfur center.

Metal Ion TypePredicted Primary Coordination SitePotential Interaction ModeComputational Method
Soft Metals (e.g., Pd(II), Pt(II), Cu(II))Sulfur (Thioether)Monodentate (S-coordination) or Bidentate Chelation (S, N-coordination)DFT (Geometry Optimization, Binding Energy Calculation)
Hard Metals (e.g., Fe(III), Al(III))Nitrogen (Pyrrole) / Low AffinityWeak Monodentate (N-coordination)DFT (Binding Energy Calculation)
Borderline Metals (e.g., Ni(II), Co(II))Sulfur and/or NitrogenCompetitive Monodentate or Bidentate ChelationDFT (Geometry Optimization, Frontier Molecular Orbital Analysis)

Spectroscopic Property Prediction from Computational Models

Computational models are instrumental in predicting and interpreting the spectroscopic properties of this compound. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can provide theoretical spectra that closely approximate experimental results. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. The protons on the pyrrole ring are expected to appear in the aromatic region, with distinct shifts for the α and β positions. The protons on the propyl chain would show chemical shifts influenced by their proximity to the electronegative nitrogen atom and the sulfur atom. For instance, the methylene (B1212753) group attached to the pyrrole nitrogen (N-CH₂) would be the most deshielded among the propyl protons.

AtomPredicted ¹³C Chemical Shift (ppm)Predicted ¹H Chemical Shift (ppm)
Pyrrole C-2,5~121~6.6
Pyrrole C-3,4~108~6.1
N-CH₂~48~3.9
N-CH₂-CH₂~32~2.0
S-CH₂~34~2.5
S-CH₃~15~2.1

Vibrational Spectroscopy (IR/Raman): Theoretical frequency calculations can predict the positions of key vibrational bands in the Infrared (IR) and Raman spectra. Characteristic predicted frequencies include the C-H stretching of the aromatic pyrrole ring (around 3100 cm⁻¹), aliphatic C-H stretching of the propyl and methyl groups (2850-3000 cm⁻¹), C=C stretching of the pyrrole ring (1400-1500 cm⁻¹), and the C-S stretching of the thioether group (600-800 cm⁻¹). Comparing these predicted frequencies with experimental data helps confirm the molecular structure. nih.gov

Vibrational ModePredicted Frequency Range (cm⁻¹)
Aromatic C-H Stretch (Pyrrole)3150 - 3050
Aliphatic C-H Stretch (Propyl, Methyl)3000 - 2850
Pyrrole Ring C=C Stretch1500 - 1400
Pyrrole Ring C-N Stretch1350 - 1250
C-S Stretch800 - 600

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectrum. For this compound, the primary electronic transitions are expected to be π→π* transitions localized on the aromatic pyrrole ring. Computational models can calculate the wavelength of maximum absorption (λ_max), providing insight into the electronic structure of the molecule.

Exploration of Applications and Materials Science Utility of 1 3 Methylsulfanyl Propyl 1h Pyrrole

Ligand Design in Coordination Chemistry

There is no specific information available in the reviewed scientific literature regarding the use of 1-[3-(Methylsulfanyl)propyl]-1H-pyrrole in ligand design. The behavior of this molecule in coordination chemistry, including its chelation properties and ability to form metal complexes, has not been documented.

Chelation Behavior with Transition Metal Ions

No studies have been published detailing the chelation behavior of this compound with any transition metal ions. Therefore, data on its coordination modes, stability constants of its potential metal complexes, and preferred metal ion partners are currently nonexistent.

Formation of Metal Complexes with N,S-Donor Ligand Motifs

The structure of this compound contains both a nitrogen atom within the pyrrole (B145914) ring and a sulfur atom in the methylsulfanylpropyl side chain. This arrangement suggests it could theoretically function as a bidentate N,S-donor ligand. Such ligands are of interest in coordination chemistry as they can form stable chelate rings with transition metals. researchgate.netwikipedia.org The soft nature of the sulfur donor and the borderline nature of the pyrrolic nitrogen would suggest a preference for soft or borderline Lewis acidic metals, such as Cu(I), Ag(I), Pd(II), and Pt(II). However, no specific metal complexes of this compound have been synthesized or characterized.

Role in Homogeneous and Heterogeneous Catalysis

Given the lack of information on its metal complexes, there is no documented role for this compound in either homogeneous or heterogeneous catalysis. The catalytic activity of a ligand is intrinsically tied to the properties of its metal complexes, and without such complexes being reported, no catalytic applications have been explored.

Integration into Polymeric Materials

There is no information in the scientific literature on the integration of this compound into polymeric materials.

Preparation of Functionalized Polypyrroles

The synthesis of polypyrrole derivatives is a broad area of research, with functionalization often carried out at the N-position of the pyrrole ring to impart specific properties to the resulting polymer. nih.govmdpi.com In principle, this compound could serve as a monomer for the synthesis of a functionalized polypyrrole. The resulting polymer would have pendant propyl methyl sulfide (B99878) groups, which could potentially be used for further chemical modification or to influence the material's properties. However, the polymerization of this specific monomer has not been reported, and therefore no data on the properties or preparation of the corresponding functionalized polypyrrole is available.

Application in Elastomer Crosslinking and Modification

There are no studies available that describe the use of this compound in the crosslinking or modification of elastomers. Consequently, there is no data on its effectiveness as a crosslinking agent, its impact on the mechanical or thermal properties of elastomers, or any specific applications in this area.

Development of Sulfur-Containing Copolymers

The synthesis of copolymers incorporating sulfur-containing monomers is a significant area of materials science, often aimed at creating polymers with unique thermal, optical, or electrochemical properties. Pyrrole and its derivatives are frequently used in the creation of conductive polymers and copolymers through electrochemical or chemical oxidative polymerization. researchgate.netmdpi.commdpi.com The presence of a sulfur-containing side chain, such as the methylsulfanylpropyl group in this compound, could theoretically offer several advantages. The thioether linkage could enhance the polymer's affinity for certain metal surfaces or nanoparticles and potentially influence its solubility and processing characteristics.

However, no specific studies detailing the copolymerization of this compound with other monomers were identified. Research on related N-substituted pyrroles has shown that the nature of the substituent group can significantly affect the properties of the resulting polymer. mdpi.commdpi.com For instance, the copolymerization of pyrrole with N-alkylpyrrole derivatives has been explored to modify properties like conductivity and hydrophobicity. mdpi.com Without experimental data, the specific impact of the 1-[3-(methylsulfanyl)propyl] group on copolymer properties remains hypothetical.

Sensing Platform Development

Pyrrole-based polymers are widely investigated for use in chemical sensors due to their electrical conductivity and ability to be functionalized. mdpi.combohrium.com The incorporation of specific functional groups allows for the design of sensors that can detect a variety of analytes, including metal ions, gases, and organic molecules. nih.govmdpi.com

Chemical Sensor Design Based on Pyrrole-Thioether Interactions

The thioether group (-S-CH₃) on the side chain of this compound presents a potential binding site for certain analytes, particularly heavy metal ions known to have a high affinity for sulfur. A sensor could theoretically be designed where the interaction between an analyte and the thioether group induces a measurable change in the electrical or optical properties of a corresponding polymer film. This interaction could alter the polymer's conductivity or fluorescence, forming the basis of a sensing mechanism. nih.govmdpi.com Despite this potential, no published research was found that specifically utilizes this compound for this purpose.

Recognition of Specific Analytes (e.g., metal ions)

The selective recognition of metal ions is a common goal in sensor development. Thioether-containing compounds are known to coordinate with soft metal ions such as mercury (Hg²⁺), copper (Cu²⁺), and zinc (Zn²⁺). mdpi.comrsc.org A polymer derived from this compound could potentially be used to create an electrochemical or fluorescent sensor for these ions. Binding of the metal ion to the sulfur atom could disrupt the electronic structure of the polymer or restrict molecular vibrations, leading to a detectable signal. While this is a plausible application, no experimental data or studies confirming the efficacy of this specific compound in metal ion detection have been reported in the available literature.

Advanced Functional Materials Development

The unique electronic properties of pyrrole-based materials make them candidates for various advanced applications, including organic electronics and the construction of complex molecular structures. mdpi.comscispace.com

Investigation in Organic Electronics (e.g., conductive polymers)

Polypyrrole is one of the most studied conductive polymers due to its high conductivity, environmental stability, and ease of synthesis. bohrium.comresearchgate.net The properties of polypyrrole can be tuned by modifying the pyrrole monomer. Substituting a group onto the nitrogen atom, as in this compound, typically influences the polymerization process and the final properties of the polymer, such as solubility and conductivity. mdpi.comresearchgate.net N-substitution can sometimes lead to lower conductivity by increasing steric hindrance and disrupting the planarity of the polymer chain. However, it can also improve solubility, which is a major advantage for processing and device fabrication. researchgate.net There are no specific reports on the synthesis of a homopolymer from this compound or an investigation of its electronic properties, such as conductivity or band gap.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-[3-(Methylsulfanyl)propyl]-1H-pyrrole, and how can reaction conditions (e.g., solvent, temperature) influence yield and purity?

  • Methodological Answer : The synthesis of pyrrole derivatives often involves alkylation or sulfanylation of the pyrrole ring. For example, substituted pyrroles can be synthesized via nucleophilic substitution using mercaptoalkyl halides under alkaline conditions. Reaction parameters like solvent polarity (e.g., DMF vs. THF) and temperature (40–80°C) significantly impact regioselectivity and byproduct formation. Thin-layer chromatography (TLC) and gas chromatography (GC) are critical for monitoring reaction progress . Post-synthesis, column chromatography with silica gel is recommended for purification.

Q. How can nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) be employed to confirm the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : Key signals include the pyrrole ring protons (δ 6.2–6.8 ppm) and the methylsulfanyl group (δ 2.1–2.3 ppm for SCH₃). The propyl chain protons appear as triplets (δ 1.6–2.0 ppm).
  • ¹³C NMR : The methylsulfanyl carbon resonates at δ 15–18 ppm, while the pyrrole carbons appear between δ 105–125 ppm.
  • MS : High-resolution MS (HRMS) can confirm the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns. Reference data from PubChem or synthetic analogs (e.g., 3-ethynyl-1-methylpyrrole) can aid interpretation .

Q. What are common impurities in the synthesis of this compound, and how can they be mitigated?

  • Methodological Answer : Common impurities include unreacted starting materials (e.g., 3-mercaptopropyl derivatives) and over-alkylated products. Strategies:

  • Optimize stoichiometry : Use a slight excess of pyrrole to avoid multi-alkylation.
  • Purification : Employ gradient elution in column chromatography or recrystallization from methanol/water mixtures.
  • Analytical validation : Compare retention times (HPLC) or Rf values (TLC) against known standards .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives?

  • Methodological Answer :

  • Variation of substituents : Synthesize analogs with modified alkyl chain lengths (e.g., methyl vs. ethyl) or sulfur-containing groups (e.g., sulfonyl instead of sulfanyl).
  • Biological assays : Test analogs against target enzymes (e.g., Mycobacterium tuberculosis enoyl-ACP reductase for antitubercular activity) using enzyme inhibition assays.
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities. SAR trends from related compounds (e.g., 1-propyl-pyrrole-2-carbaldehyde derivatives) suggest that electron-rich pyrrole rings enhance interactions with hydrophobic enzyme pockets .

Q. What role do gold-catalyzed cyclization or NaH-mediated reactions play in synthesizing pyrrole derivatives with complex substituents?

  • Methodological Answer : Gold catalysis (e.g., AuCl₃) facilitates cycloisomerization of propargyl-pyrrole precursors, enabling regioselective formation of fused heterocycles. NaH acts as a strong base in deprotonation steps, particularly for introducing bulky groups (e.g., isopropyl) at the pyrrole nitrogen. These methods are critical for constructing drug-like scaffolds, as demonstrated in the synthesis of N-propargyl pyrrole derivatives .

Q. How can computational methods (e.g., DFT calculations) predict the reactivity and stability of this compound under varying pH conditions?

  • Methodological Answer : Density functional theory (DFT) at the B3LYP/6-31G(d) level can calculate:

  • pKa values : Predict protonation/deprotonation sites (e.g., sulfur or nitrogen atoms).
  • Reaction pathways : Model nucleophilic attack or oxidation mechanisms (e.g., sulfanyl to sulfoxide).
  • Solvent effects : Use polarizable continuum models (PCM) to simulate aqueous vs. organic environments. Validation via experimental UV-Vis spectroscopy or HPLC stability studies is recommended .

Methodological Challenges & Contradictions

Q. How can contradictions in reported biological activities of pyrrole derivatives be resolved?

  • Methodological Answer : Discrepancies often arise from differences in assay conditions (e.g., bacterial strain variability in antimicrobial tests) or impurity profiles. Mitigation strategies:

  • Standardize protocols : Use CLSI guidelines for antimicrobial assays.
  • Purity thresholds : Ensure compounds are ≥95% pure via HPLC before testing.
  • Meta-analysis : Compare data across studies, noting structural similarities (e.g., 1-(benzenesulfonyl)-3-ethyl-1H-pyrrole vs. target compound) .

Q. What advanced analytical techniques are required to characterize reactive intermediates in pyrrole synthesis?

  • Methodological Answer :

  • In-situ FT-IR : Monitor transient species (e.g., enolates) during alkylation.
  • Cryogenic NMR : Trap intermediates at low temperatures (−80°C) in CD₂Cl₂.
  • X-ray crystallography : Resolve ambiguous structures, particularly for regiochemical isomers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.